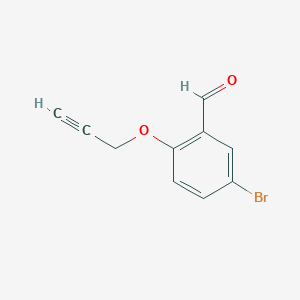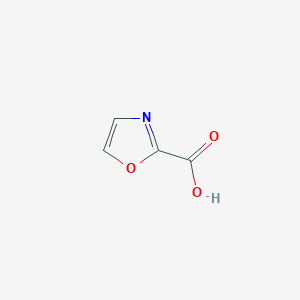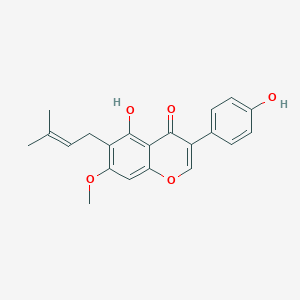
Gancaonin G
Descripción general
Descripción
Gancaonin G is a natural compound belonging to the class of flavonoids, specifically isoflavonoids. This compound has garnered attention due to its diverse biological activities, including antimicrobial and estrogen-like effects .
Mecanismo De Acción
Target of Action
Gancaonin G, a 6-prenylated isoflavanone isolated from Glycyrrhiza uralensis, has been found to exhibit antibacterial activity against Streptococcus mutants and MRSA strains . These bacteria are the primary targets of this compound.
Mode of Action
Its antibacterial activity suggests that it interacts with bacterial cells, possibly disrupting their cell wall or inhibiting essential bacterial enzymes, leading to their death .
Pharmacokinetics
The compound’s molecular weight (35238) and structure suggest that it may be well-absorbed and could undergo metabolism in the body .
Result of Action
The primary result of this compound’s action is its antibacterial effect against Streptococcus mutants and MRSA strains . By inhibiting these bacteria, this compound may help to control infections caused by these pathogens.
Análisis Bioquímico
Biochemical Properties
Gancaonin G interacts with various biomolecules in biochemical reactions. It has been reported to have inhibitory activity against Bacillus subtilis H17
Cellular Effects
This compound has been shown to exhibit cytotoxicity against SW480 cells . It influences cell function by exerting antibacterial activity against certain strains
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gancaonin G can be synthesized through various chemical reactions involving the appropriate starting materials. One common synthetic route involves the use of 4-hydroxybenzaldehyde and 2,4,6-trihydroxyacetophenone as starting materials. These compounds undergo a series of reactions, including condensation and cyclization, to form the desired isoflavonoid structure .
Industrial Production Methods
Industrial production of this compound typically involves extraction from the roots of Glycyrrhiza uralensis. The extraction process includes steps such as drying, grinding, and solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions
Gancaonin G undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
Chemistry: Gancaonin G serves as a valuable intermediate in the synthesis of other bioactive compounds.
Comparación Con Compuestos Similares
Similar Compounds
- Gancaonin A
- Gancaonin B
- Gancaonin C
- Gancaonin D
- Gancaonin E
- Gancaonin F
Uniqueness
Gancaonin G is unique due to its specific structural features, such as the presence of a prenyl group at the 6-position and a methoxy group at the 7-position. These structural attributes contribute to its distinct biological activities and make it a valuable compound for various applications .
Propiedades
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-12(2)4-9-15-17(25-3)10-18-19(20(15)23)21(24)16(11-26-18)13-5-7-14(22)8-6-13/h4-8,10-11,22-23H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPHLDLTTPUDSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70155273 | |
| Record name | Gancaonin G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gancaonin G | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038480 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
126716-34-5 | |
| Record name | Gancaonin G | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126716-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gancaonin G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126716345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gancaonin G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GANCAONIN G | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FEL0FW4CB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gancaonin G | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038480 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95 - 98 °C | |
| Record name | Gancaonin G | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038480 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antibacterial activity of Gancaonin G and against which bacteria has it been tested?
A1: this compound has demonstrated moderate antibacterial activity. Research shows activity against Streptococcus mutans, a bacterium implicated in tooth decay [, ]. It also displayed activity against methicillin-resistant Staphylococcus aureus (MRSA) at a minimum inhibitory concentration (MIC) of 16 µg/mL [].
Q2: What other compounds are frequently found alongside this compound in Glycyrrhiza uralensis extracts?
A2: this compound is often co-isolated from Glycyrrhiza uralensis with other isoflavonoids like licocoumarone, glycyrin, glycyrol, and 5,7,4′-trihydroxy-6,8-diisoprenylisoflavone []. Additionally, compounds such as licoricidin, isoglycyrol, and 6,8-diprenylgenistein have been found in the same fractions as this compound [].
Q3: Have any structural analogs of this compound been investigated for antibacterial activity?
A3: Yes, several structural analogs of this compound, specifically other prenylated isoflavonoids, have been studied for their antibacterial properties. For instance, 6,8-diisoprenyl-5,7,4'-trihydroxyisoflavone, a compound frequently found alongside this compound, exhibited potent activity against Streptococcus mutans []. This suggests that the prenyl groups in these molecules may play a role in their antibacterial activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


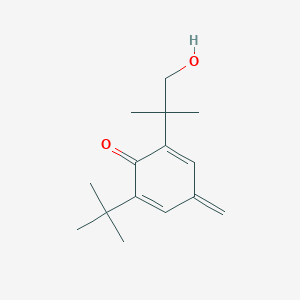
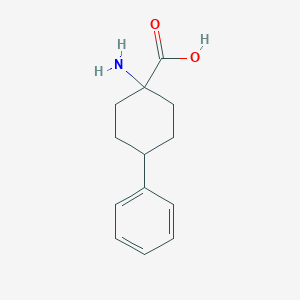
![2-[[2-[[2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]acetyl]amino]-4-methyl-N-naphthalen-2-ylpentanamide](/img/structure/B48650.png)
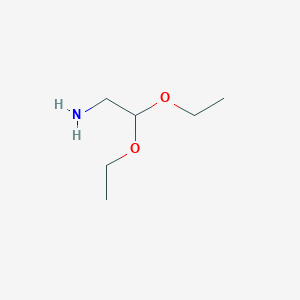
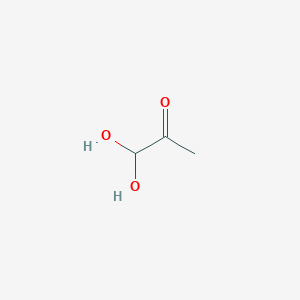
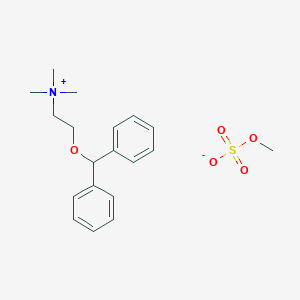
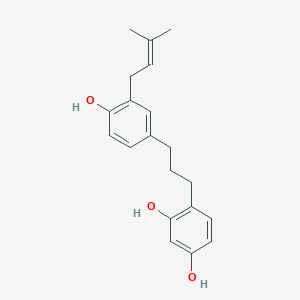
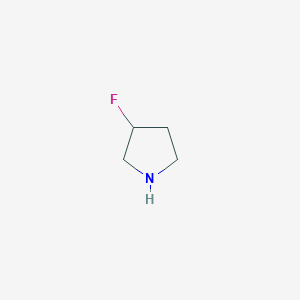
![2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide](/img/structure/B48664.png)
![Pyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B48667.png)

